molecular formula C17H21ClN4O B8217915 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline

4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline

Cat. No.: B8217915
M. Wt: 332.8 g/mol
InChI Key: VKGYJTKACRVLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is a heterocyclic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 2-aminobenzonitrile with isobutyraldehyde in the presence of a base can lead to the formation of the desired imidazoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted imidazoquinoline compounds .

Scientific Research Applications

4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-quinolone
  • 4-Hydroxy-1-methylquinolin-2(1H)-one
  • 2-Hydroxy-4-methylquinoline

Uniqueness

4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is unique due to its specific substitution pattern and the presence of both hydroxy and imidazo groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-chloro-2-(ethoxymethyl)-1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-4-23-9-14-21-15-16(22(14)8-10(2)3)12-6-5-11(18)7-13(12)20-17(15)19/h5-7,10H,4,8-9H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGYJTKACRVLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)C)C3=C(C=C(C=C3)Cl)N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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